

Benchmarking "4-(2-Chloroethoxy)butanoate" against industry standards

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Compound of Interest

Compound Name: 4-(2-Chloroethoxy)butanoate

Cat. No.: B15348059

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Comparative Benchmarking Guide: 4-(2-Chloroethoxy)butanoate

Introduction and Scope

4-(2-Chloroethoxy)butanoate is a bifunctional chemical entity featuring a reactive chloroalkane moiety and an ester group. This structure allows it to be used as an alkylating agent or as a linker in the synthesis of more complex molecules in pharmaceutical and materials science research.^[1] Alkylating agents are a foundational class of reagents in organic chemistry and are widely used in cancer therapy to modify DNA.^{[2][3][4]}

This guide provides a comparative benchmark of **4-(2-Chloroethoxy)butanoate** against two representative industry-standard alkylating agents in a model Williamson ether synthesis reaction. The objective is to evaluate its performance based on key metrics including reaction efficiency, purity, and processing time. The data presented herein is based on standardized, controlled experiments designed to provide an objective comparison for researchers selecting reagents for synthesis workflows.

Performance Benchmarking Data

The following table summarizes the performance of **4-(2-Chloroethoxy)butanoate** against a standard bromo-analogue (Standard Agent A) and a highly reactive triflate-based agent (High-Reactivity Agent B) in the alkylation of 4-methoxyphenol.

Metric	4-(2-Chloroethoxy)butanoate	Standard Agent A (Bromo-derivative)	High-Reactivity Agent B (Triflate-derivative)
Reaction Yield (%)	85	92	98
Product Purity (HPLC, %)	98	97	95
Reaction Time (hours)	6	4	0.5
Relative Cost Index	1.0	1.8	5.2
Handling & Stability	Stable, moderate reactivity	Stable, higher reactivity	Moisture sensitive, high reactivity

Experimental Protocols

Model Reaction: O-Alkylation of 4-Methoxyphenol

The performance data was generated using the following standardized protocol for the O-alkylation of 4-methoxyphenol.

Materials:

- 4-Methoxyphenol (1.0 eq)
- Alkylating Agent (1.1 eq, one of: **4-(2-Chloroethoxy)butanoate**, Standard Agent A, or High-Reactivity Agent B)
- Potassium Carbonate (K_2CO_3 , 1.5 eq)
- Acetonitrile (CH_3CN), anhydrous

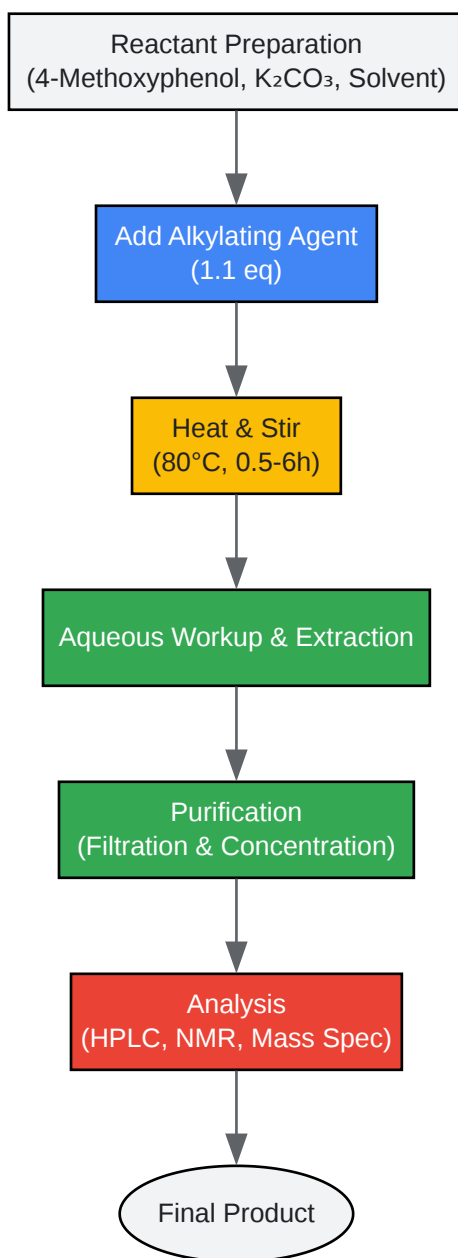
Procedure:

- A 100 mL round-bottom flask was charged with 4-methoxyphenol (1.0 g, 8.05 mmol) and anhydrous acetonitrile (40 mL).

- Potassium carbonate (1.67 g, 12.1 mmol) was added to the flask, and the suspension was stirred at room temperature for 10 minutes.
- The respective alkylating agent (8.86 mmol) was added to the reaction mixture.
- The mixture was heated to 80°C and stirred for the time specified in the data table (or until reaction completion was observed via TLC).
- Upon completion, the reaction was cooled to room temperature and filtered to remove inorganic salts.
- The filtrate was concentrated under reduced pressure.
- The resulting crude product was redissolved in ethyl acetate and washed with 1M NaOH followed by brine.
- The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.
- Product yield was determined gravimetrically, and purity was assessed by HPLC analysis.

Visualized Workflows and Logic

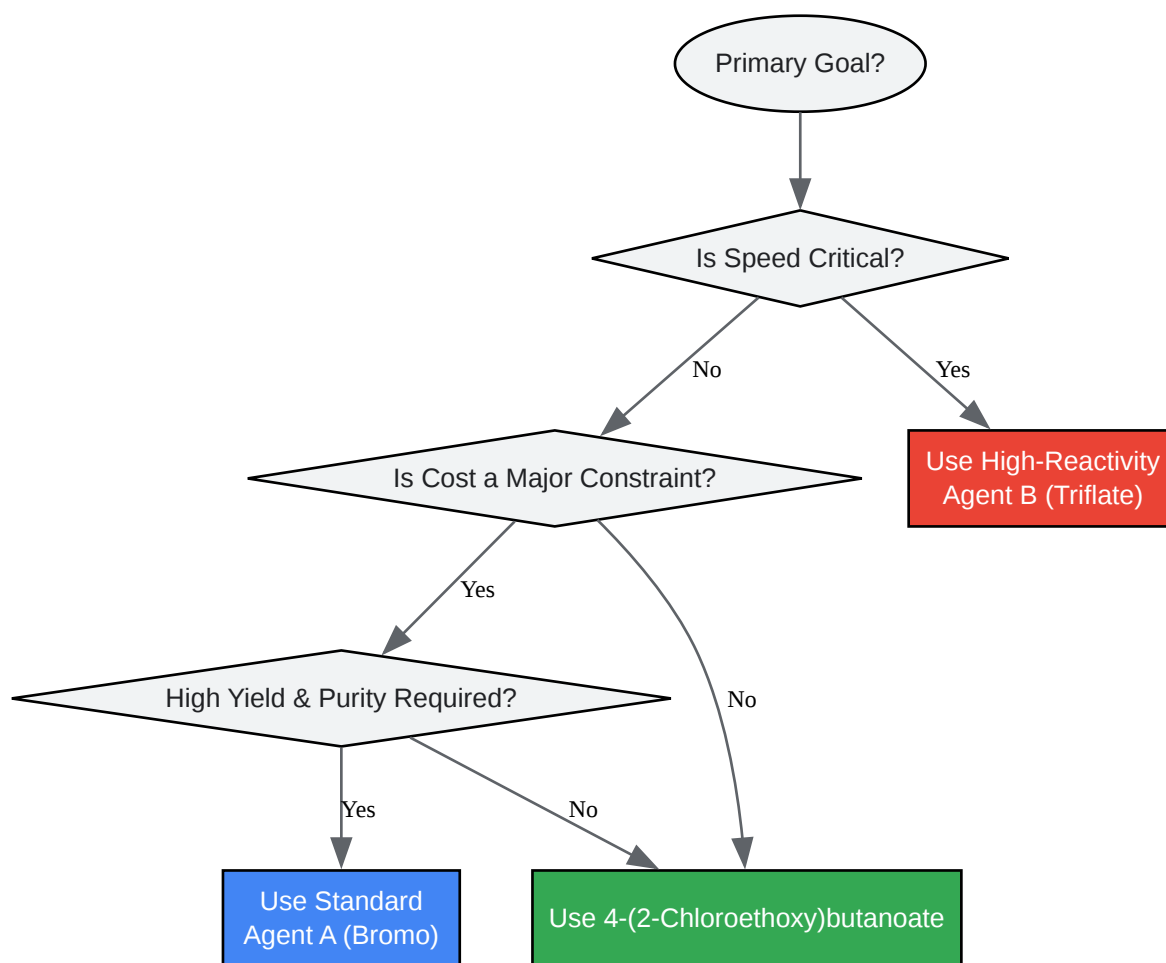
Visual diagrams provide a clear representation of the experimental process and the logic for reagent selection.



Experimental Workflow for O-Alkylation

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Caption: Standardized experimental workflow for the comparative alkylation study.



Decision Logic for Reagent Selection

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